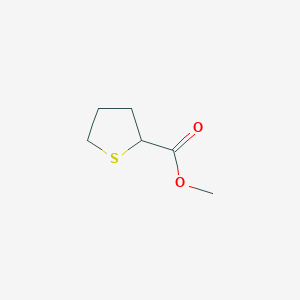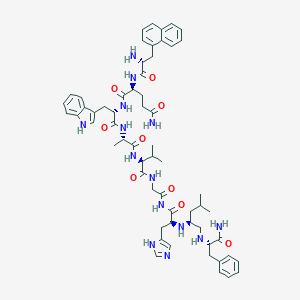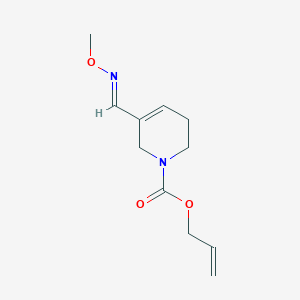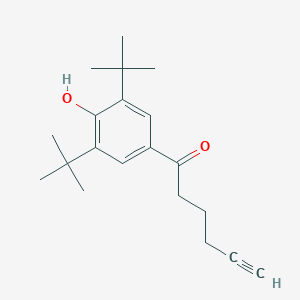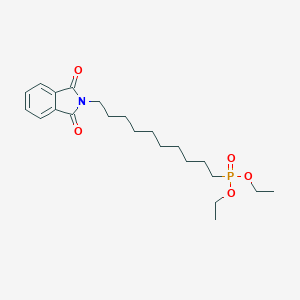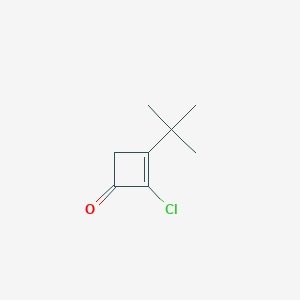
3-Tert-butyl-2-chlorocyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-2-chlorocyclobut-2-en-1-one is a chemical compound that has gained attention in the scientific community for its potential applications in organic synthesis and as a starting material for the synthesis of biologically active compounds. In
Scientific Research Applications
3-Tert-butyl-2-chlorocyclobut-2-en-1-one has been extensively studied for its potential applications in organic synthesis. It can be used as a starting material for the synthesis of a variety of biologically active compounds, including natural products and pharmaceuticals. In addition, 3-Tert-butyl-2-chlorocyclobut-2-en-1-one has been used in the development of new synthetic methodologies, such as the synthesis of cyclobutene-fused heterocycles.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols to form adducts. This reactivity has been exploited in the development of new synthetic methodologies and in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, potentially leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Tert-butyl-2-chlorocyclobut-2-en-1-one in lab experiments is its reactivity as a Michael acceptor, which allows for the formation of adducts with a variety of nucleophiles. However, one limitation is its potential toxicity, as it has been shown to be a potent inhibitor of acetylcholinesterase.
Future Directions
There are several future directions for research on 3-Tert-butyl-2-chlorocyclobut-2-en-1-one. One area of interest is the development of new synthetic methodologies using this compound as a starting material. Another area of interest is the synthesis of biologically active compounds using 3-Tert-butyl-2-chlorocyclobut-2-en-1-one as a key intermediate. Additionally, further studies on the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-tert-butylcyclobutene with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one with a yield of up to 80%.
properties
CAS RN |
112381-38-1 |
|---|---|
Product Name |
3-Tert-butyl-2-chlorocyclobut-2-en-1-one |
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
3-tert-butyl-2-chlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(2,3)5-4-6(10)7(5)9/h4H2,1-3H3 |
InChI Key |
SMOFVWFTFPWDHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1)Cl |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)



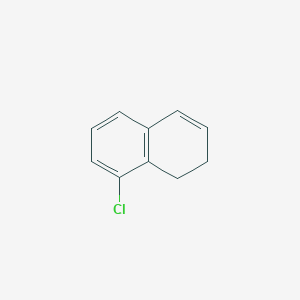

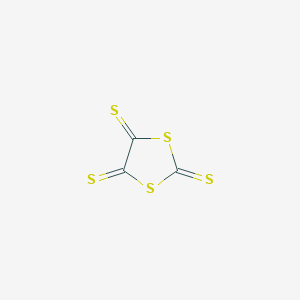
![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
